Undeca-2,10-diynoic acid
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Overview
Description
Undeca-2,10-diynoic acid is a naturally occurring compound found in certain species of the Echinacea plant. It is an alkamide, a class of compounds known for their bioactive properties. This compound has garnered interest due to its potential therapeutic applications, particularly in the fields of immunology and anti-inflammatory treatments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of undeca-2,10-diynoic acid typically involves organometallic coupling reactions. One common method is the coupling of terminal alkynes with alkyl halides in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound often involves the extraction from Echinacea species. The roots of Echinacea purpurea and Echinacea pallida are particularly rich in this compound. The extraction process includes Soxhlet extraction using n-hexane, followed by vacuum column chromatography and medium-pressure liquid chromatography (MPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
Undeca-2,10-diynoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the terminal alkyne positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alkanes and alkenes.
Substitution: Various substituted alkamides.
Scientific Research Applications
Undeca-2,10-diynoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex alkamides.
Biology: Studied for its role in modulating immune responses.
Medicine: Investigated for its anti-inflammatory and immunostimulatory properties.
Industry: Utilized in the formulation of herbal supplements and cosmetics
Mechanism of Action
The mechanism of action of undeca-2,10-diynoic acid involves its interaction with various molecular targets and pathways:
Immunomodulation: It stimulates the immune system by activating macrophages and enhancing the production of cytokines.
Anti-inflammatory: It inhibits the production of pro-inflammatory mediators such as nitric oxide and prostaglandins through the suppression of the NF-κB pathway.
Comparison with Similar Compounds
Undeca-2,10-diynoic acid can be compared with other similar alkamides:
- Deca-2E,4E,9-trienoic acid isobutylamide
- Deca-2E,4E-dienoic acid isobutylamide (pellitorine)
- Tetradeca-2E,4E-dien-8,10-diynoic acid isobutylamide (anacycline)
- Undeca-2E,4E-dien-8,10-diynoic acid isopentylamide
- Dodeca-2E,4E-dien acid 4-hydroxy-2-phenylethylamide
- Tetradeca-2E,4E,12Z-trien-8,10-diynoic acid isobutylamide
What sets this compound apart is its unique combination of immunomodulatory and anti-inflammatory properties, making it a valuable compound for therapeutic research .
Properties
CAS No. |
80220-89-9 |
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Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
undeca-2,10-diynoic acid |
InChI |
InChI=1S/C11H14O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h1H,3-8H2,(H,12,13) |
InChI Key |
MYJISINKYQMTGC-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCCCCC#CC(=O)O |
Origin of Product |
United States |
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